molecular formula C16H17N5O B1436715 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 1280802-52-9

1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B1436715
CAS No.: 1280802-52-9
M. Wt: 295.34 g/mol
InChI Key: CPDNLLYQSLBYSU-UHFFFAOYSA-N
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Description

1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolidine ring, makes it a versatile scaffold in medicinal chemistry .

Preparation Methods

The synthesis of 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one include other pyrazolo[3,4-d]pyrimidines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:

Properties

CAS No.

1280802-52-9

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

1-phenyl-6-(pyrrolidin-1-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N5O/c22-16-13-10-17-21(12-6-2-1-3-7-12)15(13)18-14(19-16)11-20-8-4-5-9-20/h1-3,6-7,10H,4-5,8-9,11H2,(H,18,19,22)

InChI Key

CPDNLLYQSLBYSU-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1CCN(C1)CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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